N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(2,4-Dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule derived from the benzo[cd]indole scaffold, optimized for therapeutic applications. Its structure features a sulfonamide group at position 6 of the benzindole core, substituted with a 2,4-dimethylphenyl moiety. The compound is synthesized via a nucleophilic substitution reaction between 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and 2,4-dimethylaniline in the presence of triethylamine (Et₃N) and dimethylaminopyridine (DMAP) in DMF, followed by column chromatography purification .
Initial biological evaluations highlight its role as a tumor necrosis factor-alpha (TNF-α) inhibitor, competing with TNF-α for binding to TNFR1-ECD (IC₅₀ = 19.1 µM in NF-κB reporter assays) . Molecular docking studies suggest its hydrophobic 2,4-dimethylphenyl group enhances interactions with Tyr59 in the TNF-α dimer .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-11-6-7-15(12(2)10-11)21-25(23,24)17-9-8-16-18-13(17)4-3-5-14(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYPMBAJSYMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the following steps:
Formation of the Indole Core: The reaction of 2,4-dimethylphenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances its ability to interact with biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TNF-α Inhibition
- Target Compound : Displays moderate TNF-α inhibition (IC₅₀ = 19.1 µM), outperforming earlier analogs like EJMC-1 due to hydrophobic interactions from the 2,4-dimethyl group .
- 4a (Naphthyl Derivative) : Lower activity than the target compound, likely due to steric hindrance from the naphthalene ring .
- 4e (Indole Derivative) : Docking predicts improved polar interactions with TNF-α, but experimental data is pending .
- S10 (Optimized Naphthalene Derivative) : IC₅₀ = 6.4 µM, demonstrating that larger hydrophobic groups (e.g., naphthalene) significantly boost potency .
RORγ Inhibition
- Derivatives like N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-... (4f) and others have been repurposed as RORγ inverse agonists via virtual screening, highlighting scaffold versatility . The 2,4-dimethylphenyl group’s role in RORγ binding remains unexplored but may compete with TNF-α selectivity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4a | N-(4-Butylphenyl)-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380* | 391.09 | 380.46 |
| LogP (Predicted) | ~3.5 | ~4.0 | ~4.2 |
| Solubility | Low (hydrophobic core) | Very Low | Moderate (alkyl chain) |
The 2,4-dimethylphenyl group balances hydrophobicity and steric bulk, improving membrane permeability compared to polar substituents (e.g., 4b with a 3-aminonaphthalen-2-yl group) . However, derivatives with phosphonate groups (e.g., Compounds 26–27 ) exhibit higher solubility but reduced cellular uptake.
Biological Activity
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves multi-step organic reactions. The compound features a sulfonamide group, which is known for enhancing biological activity through improved solubility and bioavailability. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
Anti-inflammatory Properties
Research has indicated that analogs of the compound exhibit potent inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. A study demonstrated that these compounds could significantly reduce TNF-α binding to its receptor using surface plasmon resonance (SPR) techniques and cell-based NF-κB reporter gene assays .
Table 1: Inhibition of TNF-α by Dihydrobenzo[cd]indole Analogues
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound E | 0.5 | TNF-α binding inhibition |
| Compound F | 0.8 | NF-κB signaling reduction |
Antiviral Activity
The compound has also shown potential as an inhibitor of viral infections, including West Nile virus. The mechanism is believed to involve disruption of viral replication processes, although further studies are required to elucidate the exact pathways involved .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group and the indole framework can significantly affect potency and selectivity.
Key Findings:
- Substituent Variation : Substituents on the phenyl ring influence both solubility and receptor binding affinity.
- Indole Modifications : Changes in the indole structure can enhance or diminish anti-inflammatory effects.
Case Study 1: TNF-α Inhibition
In a comparative study involving various analogs of this compound, researchers found that specific modifications led to improved inhibition of TNF-α signaling pathways in vitro. The most effective analogs were subjected to further optimization for clinical applications.
Case Study 2: Antiviral Efficacy
A separate investigation focused on the antiviral properties against West Nile virus demonstrated that certain derivatives could inhibit viral replication by interfering with viral protein synthesis. This study highlighted the compound's potential as a lead for antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
